Lipophilicity Advantage: Higher LogP Relative to Non-Methylated Triazole Core Analog
The target compound 4-methyl-5-(trifluoromethyl)-4H-1,2,4-triazol-3-amine exhibits a calculated LogP value of 0.99730 [1]. This represents an increase in lipophilicity compared to the non-methylated analog 5-(trifluoromethyl)-4H-1,2,4-triazol-3-amine (CAS 25979-00-4), which has a calculated XLogP3-AA value of 0.6 [2].
| Evidence Dimension | Calculated LogP (Lipophilicity) |
|---|---|
| Target Compound Data | LogP = 0.99730 |
| Comparator Or Baseline | 5-(Trifluoromethyl)-4H-1,2,4-triazol-3-amine: XLogP3-AA = 0.6 |
| Quantified Difference | ΔLogP ≈ +0.4 (approximately 67% relative increase in LogP units) |
| Conditions | Calculated values using ACD/Labs and XLogP3 algorithms; standard conditions |
Why This Matters
Higher LogP indicates enhanced membrane permeability potential, which is a critical selection criterion for designing compounds intended for cellular assays or in vivo studies where passive diffusion across lipid bilayers is required.
- [1] ChemSrc. 1547010-07-0 CAS Database Entry: 4-Methyl-5-(trifluoromethyl)-4H-1,2,4-triazol-3-amine. LogP: 0.99730. View Source
- [2] PubChem. Compound Summary: 5-(trifluoromethyl)-4H-1,2,4-triazol-3-amine (CID 350826, CAS 25979-00-4). XLogP3-AA: 0.6. View Source
